acetanilida
Acetanilides are a class of organic compounds derived from acetanilide, which is formed by the condensation of aniline and acetic acid. These compounds exhibit a wide range of physical properties due to their diverse structural configurations. Acetanilides find applications in various fields such as pharmaceuticals, dyes, and agrochemicals. In the pharmaceutical industry, certain acetanilides are used as analgesics and antipyretic agents owing to their ability to relieve pain and reduce fever. Additionally, some of these compounds possess antimicrobial properties, making them useful in the development of topical treatments for skin infections. In dyes manufacturing, acetanilide derivatives serve as intermediates or colorants due to their vivid hues. Lastly, in agriculture, specific acetanilides act as herbicides by inhibiting the growth of certain weeds through targeted mechanisms. Overall, these versatile compounds play crucial roles across multiple industries due to their diverse functionalities and chemical properties.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
![]() |
Acetamide,N-(2-chlorophenyl)-N-nitroso- | 10560-52-8 | C8H7ClN2O2 |
![]() |
Acetamide,N-(2,6-dichlorophenyl)-N-nitroso- | 10557-69-4 | C8H6Cl2N2O2 |
![]() |
N-(2-Hydroxy-4-methylphenyl)acetamide | 13429-10-2 | C9H11NO2 |
![]() |
Acetamide, N-(4-iodophenyl)-N-methyl- | 62404-59-5 | C9H10INO |
![]() |
N-(5-Amino-2-methoxyphenyl)acetamide Hydrochloride Hydrate | 64353-88-4 | C9H12N2O2 |
![]() |
N-4-(1-aminoethyl)phenylacetamide | 757151-43-2 | C10H14N2O |
![]() |
Acetamide, N-[2-methyl-4-(phenylmethoxy)phenyl]- | 61433-76-9 | C16H17NO2 |
![]() |
N,N'-(2-Chloro-1,4-phenylene)diacetamide | 50610-32-7 | C10H11ClN2O2 |
![]() |
Benzenesulfonic acid,2-(acetylamino)-5-amino- | 6973-05-3 | C8H10N2O4S |
![]() |
Acetamide,N-[2-[1-(phenylthio)butyl]phenyl]- | 64872-85-1 | C18H21NOS |
Literatura Relacionada
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
5. Book reviews
Fornecedores recomendados
-
Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Enjia Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados